molecular formula C9H12ClN3O B585765 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride CAS No. 1346598-18-2

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride

Cat. No.: B585765
CAS No.: 1346598-18-2
M. Wt: 219.702
InChI Key: ZKPIOVMOCOYLKU-TXHXQZCNSA-N
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Description

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride is a deuterated derivative of 5-Amino-1,3-dimethyl-2-benzimidazolinone. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C9H5D6N3O•HCl and a molecular weight of 219.7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride typically involves the reaction of ortho-phenylenediamine with urea under solid-phase conditions at temperatures ranging from 150°C to 250°C. This reaction results in the formation of benzimidazolinone, which is then nitrated and reduced to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazolinones, which are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects at the molecular level. detailed information on its specific molecular targets and pathways is limited .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-1,3-dimethyl-2-benzimidazolinone-d6 Hydrochloride lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic research. This labeling provides enhanced stability and allows for more precise tracking of the compound in various biological and chemical processes.

Properties

IUPAC Name

5-amino-1,3-bis(trideuteriomethyl)benzimidazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;/h3-5H,10H2,1-2H3;1H/i1D3,2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPIOVMOCOYLKU-TXHXQZCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N)N(C1=O)C([2H])([2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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